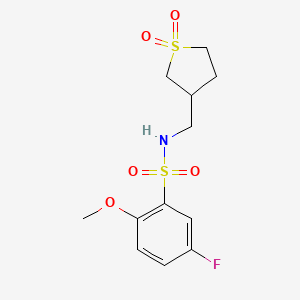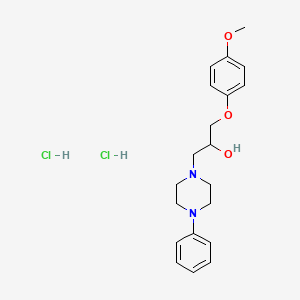
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a fluorinated aromatic ring, and a dioxidotetrahydrothiophene moiety, which contribute to its distinct chemical properties and reactivity.
作用機序
Target of Action
The primary target of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context .
生化学分析
Biochemical Properties
In biochemical reactions, N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide acts as an activator of GIRK channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a GIRK channel activator . By activating these channels, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with GIRK channels . This leads to the activation of these channels, resulting in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been observed that compounds with similar structures display nanomolar potency as GIRK1/2 activators with improved metabolic stability over prototypical urea-based compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 1,1-dioxidotetrahydrothiophene: This intermediate can be synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Formation of the sulfonamide group: The sulfonamide moiety is introduced by reacting the dioxidotetrahydrothiophene intermediate with a suitable sulfonyl chloride, such as 5-fluoro-2-methoxybenzenesulfonyl chloride, under basic conditions.
Final coupling reaction: The final step involves coupling the sulfonamide intermediate with a suitable methylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions on the aromatic ring.
Major Products
Oxidation: Further oxidized products of the dioxidotetrahydrothiophene moiety.
Reduction: Corresponding amine derivatives of the sulfonamide group.
Substitution: Various substituted derivatives on the fluorinated aromatic ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
類似化合物との比較
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound featuring the dioxidotetrahydrothiophene moiety, used as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator.
5-fluoro-2-methoxybenzenesulfonamide: A simpler analog lacking the dioxidotetrahydrothiophene moiety, used in various chemical and biological studies.
Uniqueness
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is unique due to the combination of its sulfonamide group, fluorinated aromatic ring, and dioxidotetrahydrothiophene moiety
特性
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S2/c1-19-11-3-2-10(13)6-12(11)21(17,18)14-7-9-4-5-20(15,16)8-9/h2-3,6,9,14H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTSVJVXROJSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2891057.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2891060.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2891067.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2891068.png)

![4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2891071.png)




![N-cyclohexyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2891079.png)

